1-tert-butyl-3-cyclopropyl-1H-pyrazole
Description
1-tert-Butyl-3-cyclopropyl-1H-pyrazole is a pyrazole derivative featuring a tert-butyl group at position 1 and a cyclopropyl moiety at position 3. The tert-butyl group contributes steric bulk, which may enhance metabolic stability by shielding reactive sites from oxidative enzymes. The cyclopropyl substituent, a common motif in medicinal chemistry, improves lipophilicity and may modulate receptor binding affinity.
Properties
CAS No. |
1934543-80-2 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction via Cyclocondensation
The pyrazole core is commonly synthesized through cyclocondensation reactions between 1,3-dielectrophiles and hydrazine derivatives. A representative route involves reacting β-keto esters or α,β-unsaturated ketones with hydrazines under acidic or basic conditions. For example, the reaction of tert-butyl acetoacetate with cyclopropanecarbohydrazide in ethanol at reflux yields the pyrazole intermediate, which is subsequently functionalized.
Key Reaction Conditions:
-
Solvent: Ethanol, methanol, or tetrahydrofuran
-
Temperature: 60–100°C
-
Catalyst: p-Toluenesulfonic acid (pTSA) or ammonium acetate
-
Yield: 60–75%
Introduction of Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A reported method involves treating 1-tert-butyl-3-bromo-1H-pyrazole with cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | +15–20% |
| Reaction Time | 12–24 hours | Minimal effect |
| Temperature | 80–100°C | +10% at 100°C |
This step achieves yields of 70–85% after purification via column chromatography.
Modern Multicomponent Reaction (MCR) Strategies
Recent advances leverage MCRs to streamline synthesis. A three-component reaction involving tert-butyl acetoacetate, cyclopropanecarbaldehyde, and hydrazine hydrochloride in acetic acid efficiently constructs the target molecule in one pot.
Mechanism of MCR Pathways
The reaction proceeds through:
-
Knoevenagel Condensation : Formation of α,β-unsaturated ketone intermediate.
-
Hydrazine Addition : Nucleophilic attack by hydrazine at the β-position.
-
Cyclization : Intramolecular dehydration to form the pyrazole ring.
Advantages Over Traditional Methods:
-
Reduced step count (from 4–5 steps to 1–2 steps)
-
Improved atom economy (85% vs. 65–70%)
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol and water mixtures balance solubility and environmental impact.
Solvent Performance Comparison:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| DMF | 36.7 | 82 | 88 |
| Water/Ethanol (1:1) | 45.0 | 75 | 97 |
Temperature and Catalysis
Elevated temperatures (80–120°C) accelerate ring-closure but risk decomposition. Microwave-assisted synthesis at 100°C reduces reaction time from 24 hours to 30 minutes with comparable yields.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
For large-scale manufacturing, continuous flow reactors offer advantages over batch processes:
| Parameter | Batch Process | Flow Reactor |
|---|---|---|
| Throughput | 1–5 kg/day | 20–50 kg/day |
| Yield | 70–75% | 80–85% |
| Purity | 90–92% | 94–96% |
| Solvent Consumption | 10 L/kg product | 6 L/kg product |
These systems minimize thermal gradients and improve mixing, critical for maintaining regioselectivity during pyrazole formation .
Chemical Reactions Analysis
1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. These reactions typically yield N-substituted pyrazole derivatives.
Scientific Research Applications
1-tert-butyl-3-cyclopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Based CB1 Antagonists
Structural and Functional Differences
Key structural distinctions between 1-tert-butyl-3-cyclopropyl-1H-pyrazole and related compounds lie in substituent placement and functional groups:
Key Observations:
- Position 1 : The tert-butyl group in the target compound contrasts with the 2,4-dichlorophenyl group in 11r and rimonabant. While dichlorophenyl enhances CB1 binding affinity via aromatic interactions, tert-butyl may reduce affinity but improve metabolic stability .
- Position 3: The cyclopropyl group in the target compound differs from the carboxamide groups in 11r and rimonabant. Carboxamide moieties (e.g., in 11r) facilitate hydrogen bonding with CB1 receptors, contributing to sub-nanomolar binding affinities (Ki ≤5 nM for 11r vs. ~1.8 nM for rimonabant) .
- Metabolic Stability : The tert-butyl group likely reduces oxidative metabolism compared to dichlorophenyl, which is prone to CYP450-mediated dehalogenation. Human liver microsome (HLM) studies for 11r showed "acceptable" stability, suggesting cyclopropyl substituents may further enhance this property .
Pharmacological and Therapeutic Profiles
A comparative analysis of functional outcomes is summarized below:
Critical Insights:
- Binding Affinity : The absence of a carboxamide group in the target compound may result in lower CB1 affinity compared to 11r and rimonabant. However, its cyclopropyl group could compensate by enhancing lipophilic interactions.
- Therapeutic Potential: Compound 11r demonstrated efficacy in reducing serum lipid parameters in metabolic syndrome models, outperforming clinical references in preclinical studies .
- Safety Profile : Rimonabant’s discontinuation due to depression risks underscores the need for structurally optimized analogs. The tert-butyl and cyclopropyl groups in the target compound may offer a safer pharmacokinetic profile by limiting CNS exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
